molecular formula C10H6F4O2 B108935 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione CAS No. 582-65-0

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Cat. No. B108935
Key on ui cas rn: 582-65-0
M. Wt: 234.15 g/mol
InChI Key: KEZLARPKXOHKJS-UHFFFAOYSA-N
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Patent
US08877783B2

Procedure details

To a solution of ethyl trifluoroacetate (23.9 mL, 199 mmol) in tertbutylmethylether (230 mL) containing sodium methoxide (5.4 M, 39.6 mL, 214 mmol) was added 4-fluoroacetophenone (25 g, 181 mmol) and the resulting mixture stirred at room temperature for 3 h and then poured into ice-water. The mixture was then diluted with HCl (2 N, 200 mL) and then extracted with ethyl acetate. The combined organic extracts were then dried over sodium sulfate and evaporated to afford the title compound (40.9 g, 97%) which was obtained as an orange oil. MS: m/e=232.9 [M−H]−.
Quantity
23.9 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
39.6 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.C[O-].[Na+].[CH3:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)=[O:15]>C(OC)(C)(C)C.Cl>[F:9][C:2]([F:1])([F:8])[C:3](=[O:5])[CH2:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
23.9 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
sodium methoxide
Quantity
39.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(CC(=O)C1=CC=C(C=C1)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 40.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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